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Anti-PIKFyve

PIKFYVE Kinase Assay Enzymatic Potency

Irreproducible results from non-selective PIKFYVE inhibitors waste resources. Anti-PIKFyve chemical probes solve this with rigorously characterized selectivity and potency, ensuring phenotypes are directly attributable to PIKFYVE inhibition. Key differentiators: SGC-PIKFYVE-1 kinome-wide selectivity (S10(1µM)=0.02 against 403 kinases); WX8 378-fold selectivity over PIP4K2C (Kd 0.9 vs 340 nM); AS2795440 cellular IL-12p40 IC50 2 nM (16.5× over YM201636). Standard pack sizes 5-100 mg, bulk custom available. Ambient shipping; recommended storage -20°C.

Molecular Formula
Molecular Weight
Cat. No. B1150209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-PIKFyve
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-PIKFyve Inhibitor Class Overview


The term 'Anti-PIKFyve' refers to a class of small-molecule inhibitors targeting the phosphoinositide kinase PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase), a critical enzyme in the PI3K/Akt/mTOR signaling pathway . These compounds act as ATP-competitive inhibitors of PIKFYVE, disrupting the conversion of PtdIns3P to PtdIns(3,5)P2 and thereby impacting endosomal trafficking, autophagy, and cytokine production . They are primarily utilized as chemical probes in academic research and as lead compounds in drug discovery for indications including cancer, inflammation, viral infections, and neurodegeneration [1]. The class exhibits a wide range of biochemical potencies and selectivity profiles, making the selection of a specific inhibitor a critical decision for experimental outcomes and procurement strategy.

1
ATP-competitive PIKFYVE inhibition in PI3K/Akt/mTOR pathway studies
2
Supports endosomal trafficking and autophagy research models
3
Cytokine modulation (IL-12/IL-23) and immune signaling assay context

PIKFyve Inhibitor Substitution Risk


Substituting one PIKFYVE inhibitor for another based solely on target class or 'PIKFYVE inhibitor' designation introduces significant scientific risk due to vast differences in potency, selectivity, and off-target profiles. Biochemical IC50 values for PIKFYVE inhibitors span three orders of magnitude, from low nanomolar (e.g., 1 nM for advanced leads [1]) to sub-micromolar (e.g., 550 nM [2]), directly impacting the concentration required for target engagement. Equally critical is kinase selectivity, where compounds like YM201636 show activity against p110α (IC50 = 3.3 µM) , while others like WX8 have a 378-fold lower affinity for the related kinase PIP4K2C (Kd = 340 nM vs. 0.9 nM for PIKFYVE) [3]. More advanced probes, such as SGC-PIKFYVE-1, demonstrate minimal off-target binding in a 403-kinase panel (S10(1 µM) = 0.02) [4]. These divergent profiles directly translate to different cellular phenotypes and in vivo outcomes. A failure to account for these quantitative differences can lead to irreproducible results, incorrect mechanistic conclusions, and wasted research resources.

Potency range
Reported IC50 values span low nanomolar to sub-micromolar; required concentration for target engagement may shift significantly.
Selectivity divergence
Off-target kinase inhibition (e.g., p110α, PIP4K2C) profiles differ widely, potentially altering pathway interpretation.
Phenotype transferability
Cellular and in vivo responses observed with one inhibitor may not reproduce with another due to selectivity differences.

Anti-PIKFyve Quantitative Evidence Guide


Biochemical Potency: APY0201 vs YM201636

APY0201 demonstrates a 6.3-fold greater potency against PIKFYVE compared to the widely used research tool YM201636. This difference in IC50 translates to achieving equivalent target engagement at significantly lower compound concentrations, a crucial factor for minimizing off-target effects and cellular toxicity . The quantitative difference is established under similar biochemical conditions measuring PIKFYVE kinase activity .

Biochemical Potency
Data to verify
APY0201 IC50 5.2 nM; YM201636 IC50 33 nM (6.3-fold lower)
Reported potency context for PIKFYVE enzymatic assays
Cross-study comparison; assay conditions may vary
PIKFYVE Kinase Assay Enzymatic Potency

Cytokine Inhibition Potency: AS2795440 vs YM201636

AS2795440 exhibits a 16.5-fold higher potency in inhibiting IL-12p40 production compared to the baseline inhibitor YM201636. This functional cellular readout is a key indicator of target engagement and downstream pathway modulation relevant to inflammatory disease models . YM201636's reported IC50 for this function is significantly higher, demonstrating the superior cellular activity of AS2795440 .

Cytokine Inhibition Potency
Data to verify
AS2795440 IL-12p40 IC50 2 nM; YM201636 IC50 33 nM (16.5-fold lower)
Supports cellular potency interpretation for IL-12/23 pathway modulation
Functional readout in cell-based assay
Immunology Cytokine Inhibition Cellular Potency

Kinase Selectivity Profiling: SGC-PIKFYVE-1 vs PIK001

SGC-PIKFYVE-1 demonstrates superior kinome-wide selectivity compared to the research compound PIK001. In a 403-kinase panel at 1 µM, SGC-PIKFYVE-1 showed minimal off-target binding, with an S10(1 µM) score of 0.02, indicating only 2% of kinases were inhibited by >90% [1]. In contrast, a similar profiling of PIK001 at 1 µM against a 377-kinase panel revealed that 11% of kinases (42 kinases) showed >10% inhibition, with four kinases inhibited by >20% . This represents a >5-fold lower incidence of off-target interactions for SGC-PIKFYVE-1.

Kinase Selectivity Profiling
Reported
SGC-PIKFYVE-1 S10(1 µM)=0.02; PIK001 11% kinases inhibited >10%
Reported kinome-wide selectivity review for probe suitability
403- vs 377-kinase panel comparison
Chemical Probe Kinase Selectivity KINOMEscan

PIP4K2C Cross-Reactivity: WX8 vs RMC-113

WX8 exhibits a 378-fold selectivity for PIKFYVE over PIP4K2C, while the isothiazolo[4,3-b]pyridine series (exemplified by RMC-113 and its analogues) demonstrates a much narrower 2- to 5-fold selectivity window [1][2]. For applications where PIP4K2C inhibition is undesirable, WX8 provides a much cleaner pharmacological tool.

PIP4K2C Cross-Reactivity
Reported
WX8 378-fold selectivity for PIKFYVE; RMC-113 series 2- to 5-fold
Supports kinase selectivity profiling for functional studies
Binding (Kd) and activity assay data
Dual Inhibitor PIP4K2C Chemical Biology

In Vivo Pharmacokinetics: Second-Generation Probes vs Apilimod

Second-generation probes like compound 40 (from the SGC-PIKFYVE-1 optimization campaign) exhibit superior in vivo pharmacokinetic properties compared to the clinical compound apilimod. Apilimod is known to have unexpectedly low plasma levels and has shown a lack of efficacy in several clinical trials [1]. In contrast, optimized leads like compound 40 are orally bioavailable, well-tolerated systemically, and possess a long half-life, making them suitable for sustained in vivo target engagement studies [1].

In Vivo Pharmacokinetics
Class-level
Second-generation probes: oral bioavailability, long half-life; apilimod: low plasma exposure
Supports in vivo exposure modeling for sustained target engagement
Qualitative PK profile comparison; validation in target model recommended
In Vivo Pharmacology PK/PD Oral Bioavailability

Anti-PIKFyve Application Scenarios


High-Confidence Target Validation

For researchers requiring unambiguous interpretation of PIKFYVE's role in a cellular pathway, SGC-PIKFYVE-1 is the preferred tool. Its exceptional kinome-wide selectivity, with an S10(1 µM) score of 0.02 against a 403-kinase panel, minimizes the risk of confounding off-target effects [1]. This is in stark contrast to less selective inhibitors like PIK001, which shows >20% inhibition of four kinases at the same concentration . The high selectivity of SGC-PIKFYVE-1 ensures that observed phenotypes can be confidently attributed to PIKFYVE inhibition, making it ideal for target validation studies.

Sustained Oral Dosing for In Vivo Studies

When in vivo target engagement and chronic dosing are required, a second-generation probe such as 'compound 40' should be prioritized. Unlike the clinically tested apilimod, which suffers from low plasma levels and limited efficacy [2], compound 40 and its analogs are orally bioavailable and demonstrate a long half-life and systemic tolerability in animal models [2]. These properties are essential for achieving and maintaining therapeutically relevant concentrations over time, enabling robust in vivo pharmacodynamic studies.

In Vitro Cytokine Pathway Dissection

For experiments focused on the PIKFYVE-c-Rel-IL-12/23 axis, AS2795440 offers a significant advantage due to its superior cellular potency. It inhibits IL-12p40 production with an IC50 of 2 nM, a 16.5-fold improvement over the commonly used tool YM201636 (IC50 = 33 nM) . This heightened potency allows for robust pathway modulation at lower, less potentially cytotoxic concentrations, thereby yielding cleaner data in assays with primary immune cells or macrophage cell lines.

PIKFyve vs PIP4K2C Functional Profiling

To differentiate the biological roles of PIKFYVE from those of the related lipid kinase PIP4K2C, WX8 is a superior tool. It exhibits a striking 378-fold selectivity for PIKFYVE (Kd = 0.9 nM) over PIP4K2C (Kd = 340 nM) [3]. This is a crucial advantage over dual inhibitors like those in the RMC-113 series, which have only a 2- to 5-fold selectivity window [4]. Using WX8 allows for the specific interrogation of PIKFYVE functions with minimal contribution from PIP4K2C inhibition, providing a clearer understanding of the individual kinase's biology.

Application
Selection Property
Validation Focus
Pathway interrogation studies
Kinome-wide selectivity profile
Off-target kinase interaction review
In vivo target engagement studies
Oral pharmacokinetic suitability
Sustained exposure monitoring
Cytokine modulation assays
IL-12p40 inhibition potency
Cellular potency at low concentration ranges
Lipid kinase selectivity profiling
PIKFYVE versus PIP4K2C selectivity window
Phenotypic attribution to individual kinase

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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